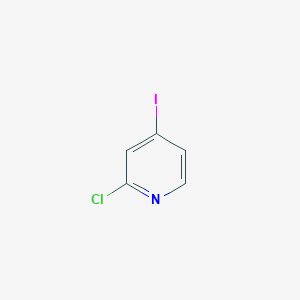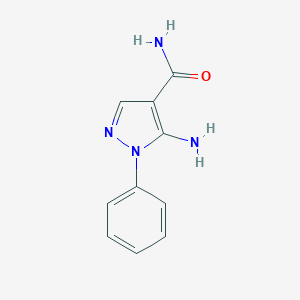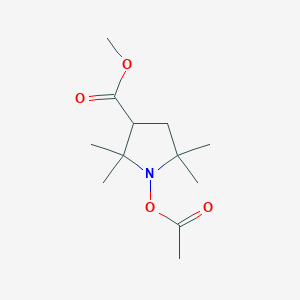
1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine has been reported using various methods. Hatano et al. (2010) described an efficient alternative synthesis of related nitroxyl radicals, achieving isolated yields of 65% by four steps from 2,2,6,6-tetramethyl-4-piperidone (Hatano et al., 2010). Krivosheeva et al. (2002) developed a procedure for preparing 3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine via electrochemical halogenation, demonstrating an innovative approach to the synthesis of such compounds (Krivosheeva et al., 2002).
Molecular Structure Analysis
The molecular structure of 1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine and its derivatives is characterized by the presence of a pyrrolidine ring substituted with various functional groups, which influence its reactivity and physical properties. The structural analysis often involves spectroscopic methods and computational modeling to understand the spatial arrangement and electronic distribution.
Chemical Reactions and Properties
Compounds in this category can undergo a range of chemical reactions, including oxidation, reduction, and various cycloadditions. The presence of acetoxy and methoxycarbonyl groups offers reactive sites for transformations. For instance, Yordanov et al. (2002) synthesized acyl-protected hydroxylamines from similar structures, showcasing the compound's versatility in chemical reactions (Yordanov et al., 2002).
Safety And Hazards
I’m sorry, but I couldn’t find specific information on the safety and hazards of this compound.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of this compound.
Please note that this information is based on the data I could find, and there may be more comprehensive information available in specialized databases or scientific literature.
properties
IUPAC Name |
methyl 1-acetyloxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(14)17-13-11(2,3)7-9(10(15)16-6)12(13,4)5/h9H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWKLBFXRCFELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(CC(C1(C)C)C(=O)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391252 | |
| Record name | 1-ACETOXY-3-METHOXYCARBONYL-2,2,5,5-TETRAMETHYLPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine | |
CAS RN |
439858-38-5 | |
| Record name | 1-ACETOXY-3-METHOXYCARBONYL-2,2,5,5-TETRAMETHYLPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



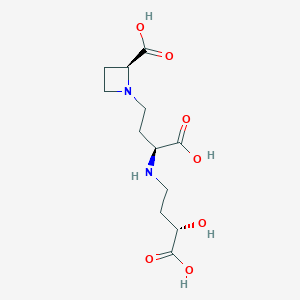
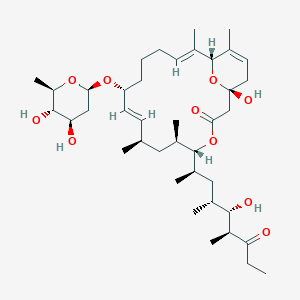
![3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B15652.png)

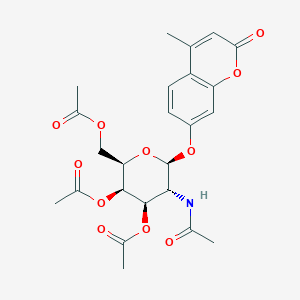


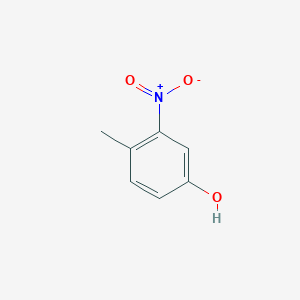
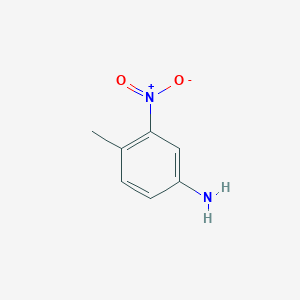
![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)

